molecular formula C14H22N2 B12651669 5-((2-Aminocyclohexyl)methyl)-o-toluidine CAS No. 94166-81-1

5-((2-Aminocyclohexyl)methyl)-o-toluidine

Cat. No.: B12651669
CAS No.: 94166-81-1
M. Wt: 218.34 g/mol
InChI Key: NUJPGASUAKAPHT-UHFFFAOYSA-N
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Description

5-((2-Aminocyclohexyl)methyl)-o-toluidine is an organic compound that features a cyclohexylamine moiety attached to a methyl-substituted aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Aminocyclohexyl)methyl)-o-toluidine can be achieved through several methods. One common approach involves the hydrogenation of aniline derivatives using cobalt- or nickel-based catalysts . Another method includes the alkylation of ammonia with cyclohexanol . These reactions typically require specific conditions such as elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often employs large-scale hydrogenation processes, utilizing robust catalysts and optimized reaction conditions to achieve high yields and purity. The choice of catalyst and reaction parameters can significantly influence the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

5-((2-Aminocyclohexyl)methyl)-o-toluidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine or methyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium or platinum catalysts.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or alcohols.

Scientific Research Applications

5-((2-Aminocyclohexyl)methyl)-o-toluidine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-((2-Aminocyclohexyl)methyl)-o-toluidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: Shares the cyclohexylamine moiety but lacks the methyl-substituted aniline group.

    Aniline: Contains the aniline structure but does not have the cyclohexylamine moiety.

Uniqueness

5-((2-Aminocyclohexyl)methyl)-o-toluidine is unique due to its combined structural features of cyclohexylamine and methyl-substituted aniline. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

94166-81-1

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

5-[(2-aminocyclohexyl)methyl]-2-methylaniline

InChI

InChI=1S/C14H22N2/c1-10-6-7-11(9-14(10)16)8-12-4-2-3-5-13(12)15/h6-7,9,12-13H,2-5,8,15-16H2,1H3

InChI Key

NUJPGASUAKAPHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC2CCCCC2N)N

Origin of Product

United States

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